N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, also referred to by its CAS number 1448124-02-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C21H25N3O3S with a molecular weight of 399.5 g/mol. The compound features a pyrazole ring linked to a biphenyl group and a sulfonamide moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H25N3O3S |
Molecular Weight | 399.5 g/mol |
CAS Number | 1448124-02-4 |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. A review highlighted that various pyrazole derivatives have shown efficacy against multiple cancer cell lines through mechanisms such as inhibition of key oncogenic pathways (e.g., BRAF(V600E), EGFR) and modulation of apoptosis pathways . The specific activity of this compound in this context remains to be fully elucidated.
Anti-inflammatory Effects
In addition to antitumor properties, pyrazole compounds are recognized for their anti-inflammatory activities. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . The sulfonamide group in this compound may contribute to such effects by interacting with inflammatory mediators.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented in various studies. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal strains . This suggests that the compound may possess similar properties worth investigating further.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for tumor growth or inflammation.
- Receptor Interaction : The biphenyl and hydroxypropyl groups may facilitate binding to specific receptors or proteins involved in cellular signaling pathways.
These interactions can lead to alterations in cellular functions such as proliferation and apoptosis.
Study on Pyrazole Derivatives
A comprehensive study on various pyrazole derivatives revealed their potential as anti-cancer agents. The research included in vitro assays that tested the efficacy of these compounds against different cancer cell lines. Some derivatives demonstrated IC50 values indicating potent activity against specific targets .
Comparative Analysis
A comparative analysis of several pyrazole compounds highlighted the structure-activity relationships (SAR) that influence their biological efficacy. This analysis can guide future modifications to enhance the activity of this compound.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-15-20(16(2)24(4)23-15)28(26,27)22-14-21(3,25)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,22,25H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSAHOXIWKSYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.